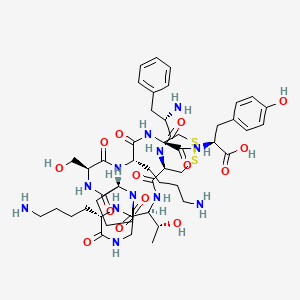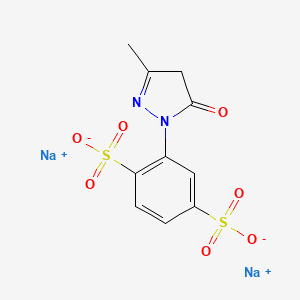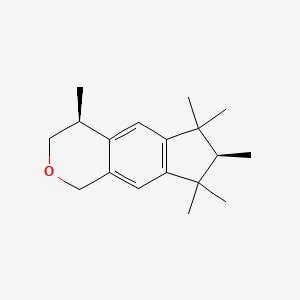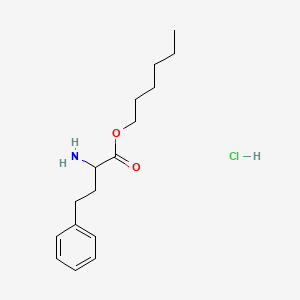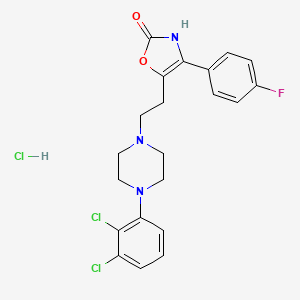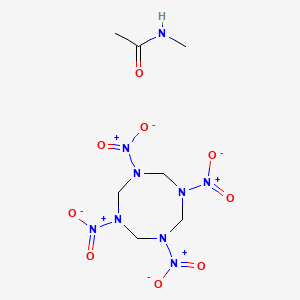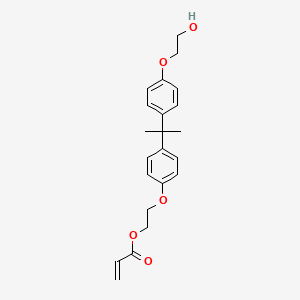
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate is a complex organic compound known for its versatile applications in various fields, including polymer chemistry, materials science, and biomedical engineering. This compound features a unique structure that combines an acrylate group with a phenyl ring substituted with hydroxyethoxy and methylethyl groups, making it a valuable monomer for synthesizing specialized polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-hydroxyethoxy)phenol and isobutylbenzene.
Etherification: The first step involves the etherification of 4-(2-hydroxyethoxy)phenol with isobutylbenzene under basic conditions to form 4-(1-(4-(2-hydroxyethoxy)phenyl)-1-methylethyl)phenol.
Acrylation: The final step is the acrylation of the phenolic compound using acryloyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound readily undergoes free-radical polymerization to form polymers with unique properties.
Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alcohols.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Phenols: Various substituted phenolic compounds depending on the nucleophile used.
Oxidized Products: Aldehydes, ketones, or carboxylic acids.
Reduced Products: Alcohols or alkanes.
科学研究应用
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate has numerous applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing specialty polymers with tailored properties for specific applications.
Biomedical Engineering: Utilized in the development of biocompatible materials for medical devices, drug delivery systems, and tissue engineering scaffolds.
Materials Science: Employed in the creation of advanced materials with unique mechanical, thermal, and optical properties.
Environmental Science: Investigated for its potential in creating environmentally friendly materials and coatings.
作用机制
The mechanism by which 2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate exerts its effects is primarily through its ability to polymerize and form cross-linked networks. The acrylate group undergoes free-radical polymerization, leading to the formation of high molecular weight polymers. The phenolic and hydroxyethoxy groups can interact with various biological molecules, enhancing the biocompatibility and functionality of the resulting materials.
相似化合物的比较
Similar Compounds
2-Hydroxyethyl Methacrylate (HEMA): A widely used monomer in biomedical applications, known for its hydrophilicity and biocompatibility.
Polyethylene Glycol Diacrylate (PEGDA): Used in hydrogel formation for drug delivery and tissue engineering.
Acrylated Epoxidized Soybean Oil (AESO): A bio-based monomer used in sustainable polymer synthesis.
Uniqueness
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate stands out due to its unique combination of functional groups, which impart distinct properties such as enhanced hydrophilicity, biocompatibility, and the ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring specialized material properties.
属性
CAS 编号 |
72004-73-0 |
|---|---|
分子式 |
C22H26O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C22H26O5/c1-4-21(24)27-16-15-26-20-11-7-18(8-12-20)22(2,3)17-5-9-19(10-6-17)25-14-13-23/h4-12,23H,1,13-16H2,2-3H3 |
InChI 键 |
JMVPGRARYOWXAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


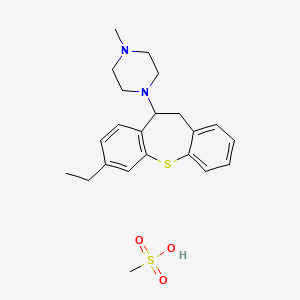
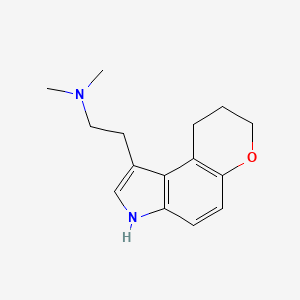
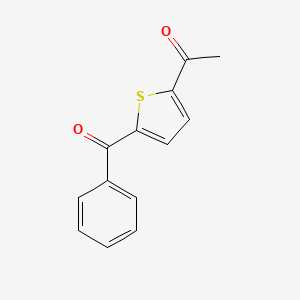


![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
